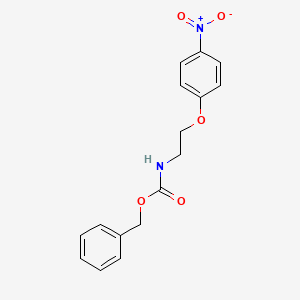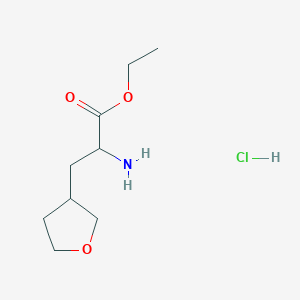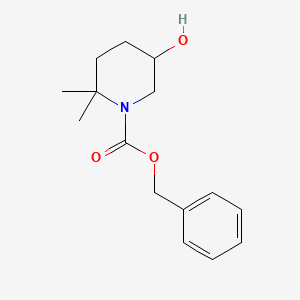
Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate ester can be formed through esterification reactions using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include catalytic hydrogenation, high-pressure reactions, and the use of automated reactors for precise control of reaction parameters.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure similar to Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate but without the benzyl, hydroxyl, and carboxylate ester groups.
Benzylpiperidine: Similar to this compound but lacks the hydroxyl and carboxylate ester groups.
Hydroxypiperidine: Contains a hydroxyl group but lacks the benzyl and carboxylate ester groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzyl group enhances its lipophilicity, while the hydroxyl and carboxylate ester groups provide sites for further chemical modifications.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2)9-8-13(17)10-16(15)14(18)19-11-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 |
Clé InChI |
XLBYMHOWYFRAFY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CN1C(=O)OCC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


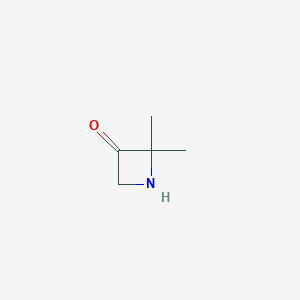
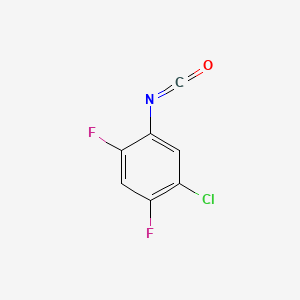

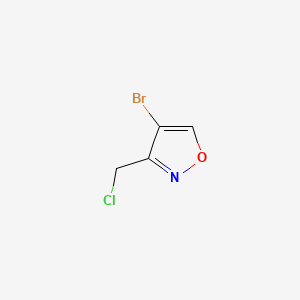
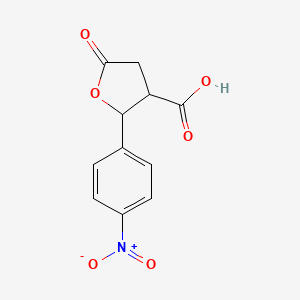
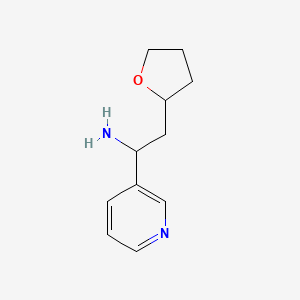
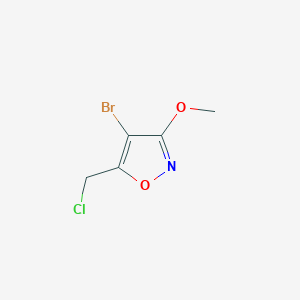
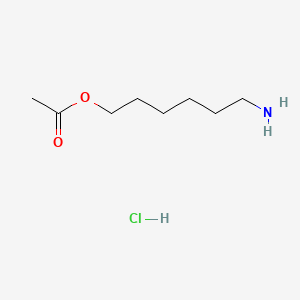
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
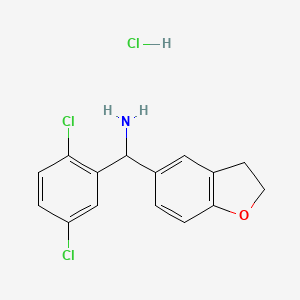
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)

